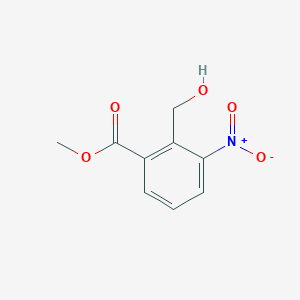
(S)-Aclidinium Bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
-(S)-Aclidinium Bromide is a synthetic quaternary ammonium salt with anticholinergic properties that is used in the treatment of chronic obstructive pulmonary disease (COPD). It is a long-acting muscarinic antagonist (LAMA) and is the first of its kind to be approved by the US Food and Drug Administration (FDA) for the treatment of COPD. It is also used as a bronchodilator to treat bronchospasm associated with COPD.
Aplicaciones Científicas De Investigación
Therapeutic Applications in COPD
Efficacy in Different Populations : Aclidinium Bromide has demonstrated significant efficacy in improving lung function in patients with COPD, as evidenced by a randomized clinical trial conducted in a Korean population, which is consistent with results observed in Caucasian populations (Lee et al., 2015).
Pharmacological Profile : Studies have investigated the in vitro stability and pharmacological activity of aclidinium bromide's metabolites. It is rapidly hydrolyzed in plasma to form inactive metabolites, suggesting reduced systemic exposure and less propensity for class-related systemic side effects (Sentellas et al., 2010).
Pharmacokinetics and Safety : The safety and tolerability of aclidinium, along with its bioavailability, have been a subject of research. A study found that aclidinium has low and short-lived bioavailability with a low incidence of systemic side effects, contributing to a positive safety and tolerability profile (Ortiz et al., 2012).
Bronchodilatory Effects : Aclidinium Bromide has been shown to produce sustained bronchodilation over 24 hours in patients with COPD, with a fast onset of action, a long duration of effect, and a favorable cardiovascular safety profile (Gavaldà et al., 2009).
Improved Control of Lung Function : Clinical studies indicate that aclidinium bromide achieves better control of lung function, especially nighttime symptoms in COPD patients. Its rapid metabolism compared to other muscarinic receptor inhibitors is thought to lead to fewer systemic side effects (Zhong & Roth, 2014).
Additional Research Areas
Pharmacodynamics in COPD Patients : A study evaluated the pharmacodynamics, pharmacokinetics, safety, and tolerability of ascending doses of aclidinium bromide in patients with COPD, demonstrating its efficacy in producing sustained bronchodilation (Joos et al., 2010).
Impact on Exercise Endurance and Physical Activity : Aclidinium bromide has been found to significantly improve exercise endurance, reduce exertional dyspnea, and improve physical activity in patients with COPD (Beeh et al., 2014).
Pharmacokinetics in Renal Function : Its pharmacokinetics and safety in individuals with normal or impaired renal function were also studied, suggesting that aclidinium bromide is well tolerated across different levels of renal function (Schmid et al., 2010).
Lung Deposition from Inhalers : The effectiveness of aclidinium bromide delivery via multidose dry powder inhalers has been quantified, showing efficient lung deposition (Newman et al., 2009).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of (S)-Aclidinium Bromide can be achieved through a multi-step process involving several reactions.", "Starting Materials": [ "R-(-)-Glycidyl Butyrate", "Methylamine", "Hydrogen Bromide", "Sodium Hydroxide", "Sodium Carbonate", "Methanol", "Ethanol", "Acetone", "Diethyl Ether", "Water" ], "Reaction": [ "Step 1: R-(-)-Glycidyl Butyrate is reacted with methylamine in methanol to form (S)-N-methyl-3-(oxiran-2-yl)propan-1-amine.", "Step 2: The product from step 1 is treated with hydrogen bromide in diethyl ether to form (S)-N-methyl-3-(bromomethyl)propan-1-amine.", "Step 3: The product from step 2 is reacted with sodium carbonate in acetone to form (S)-3-(bromomethyl)-1-(methylamino)propan-1-one.", "Step 4: The product from step 3 is treated with sodium hydroxide in water to form (S)-3-(hydroxymethyl)-1-(methylamino)propan-1-one.", "Step 5: The product from step 4 is reacted with hydrogen bromide in ethanol to form (S)-Aclidinium Bromide." ] } | |
Número CAS |
320346-78-9 |
Nombre del producto |
(S)-Aclidinium Bromide |
Fórmula molecular |
C₂₆H₃₀BrNO₄S₂ |
Peso molecular |
564.55 |
Sinónimos |
(3S)-3-[(Hydroxydi-2-thienylacetyl)oxy]-1-(3-phenoxypropyl)-1-azoniabicyclo[2.2.2]octane, , Bromide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-amino-9-[3-(chloromethyl)-4-hydroxybutyl]-1H-purin-6-one](/img/structure/B1145070.png)
